2,4-Dibromobenzenesulfonyl chloride
Overview
Description
2,4-Dibromobenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family. It is characterized by the presence of two bromine atoms and a sulfonyl chloride group attached to a benzene ring. This compound is of interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of compounds related to 2,4-dibromobenzenesulfonyl chloride often involves the interaction of substituted benzenesulfonamides with chlorosulfonic acid. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been achieved by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or its isomer with chlorosulfonic acid . Although this does not directly describe the synthesis of 2,4-dibromobenzenesulfonyl chloride, it provides insight into the general approach that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related benzenesulfonyl chlorides has been characterized by X-ray single crystal diffraction. For instance, the structure of 2,4,6-triisopropylbenzenesulfonyl chloride was determined to be orthorhombic with specific unit-cell parameters and a flattened boat conformation of the benzene ring . While this does not provide the exact structure of 2,4-dibromobenzenesulfonyl chloride, it suggests that similar techniques could be used to elucidate its molecular structure.
Chemical Reactions Analysis
Benzenesulfonyl chlorides are known to participate in various chemical reactions. For example, 3,5-dibromo-4-hydroxybenzenesulfonyl chloride reacts with weak bases to form a "quinoid sulfene" intermediate, which eventually leads to an oligomer with a specific structure . This indicates that 2,4-dibromobenzenesulfonyl chloride could also undergo reactions with weak bases, potentially leading to interesting intermediates and final products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structure and substituents. For example, the steric hindrance in 2,4,6-triisopropylbenzenesulfonyl chloride affects its bond lengths and bond-angle distortions, particularly around the SO2Cl group . This suggests that the physical and chemical properties of 2,4-dibromobenzenesulfonyl chloride would also be affected by the presence of bromine atoms and the sulfonyl chloride group, potentially impacting its reactivity and usefulness as a synthetic intermediate.
Scientific Research Applications
Polymer-Supported Benzenesulfonamides Synthesis : This compound is used in the preparation of polymer-supported benzenesulfonamides. These intermediates are then utilized in various chemical transformations, including rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
Preparation of Secondary Amines and Diamines : 2,4-Dibromobenzenesulfonyl chloride derivatives have been used for the alkylation of amines to produce secondary amines and diamines. This process leverages the reactivity of these compounds for synthesizing a variety of chemical structures (Fukuyama et al., 1997).
Activation of Hydroxyl Groups in Polymers : It is used for activating hydroxyl groups of polymeric carriers, such as functionalized polystyrene microspheres and Sepharose beads. This activation facilitates the covalent attachment of biologicals to solid supports (Chang et al., 1992).
Enhancing Detection Responses in LC-MS : 2,4-Dibromobenzenesulfonyl chloride derivatives have been used in liquid chromatography-mass spectrometry for enhancing the detection of certain compounds, such as estrogens in biological fluids (Higashi et al., 2006).
Studying Solvent Effects in Chemical Reactions : The compound is also used in studies to understand the effects of solvents on the rate and mechanism of chemical reactions, such as nucleophilic aromatic substitution (SNAr) reactions (Gazitúa et al., 2018).
Safety And Hazards
2,4-Dibromobenzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
2,4-dibromobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOXIKAWVFDFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372018 | |
Record name | 2,4-Dibromobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromobenzenesulfonyl chloride | |
CAS RN |
72256-95-2 | |
Record name | 2,4-Dibromobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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